molecular formula C8H7NO4 B045809 3-Aminophthalic acid CAS No. 5434-20-8

3-Aminophthalic acid

Cat. No.: B045809
CAS No.: 5434-20-8
M. Wt: 181.15 g/mol
InChI Key: WGLQHUKCXBXUDV-UHFFFAOYSA-N
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Description

3-Aminophthalic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Targeted Protein Degradation : It acts as a new ligand of cereblon E3 ubiquitin ligase and can be used for targeted protein degradation by O'PROTAC (Yan et al., 2022).

  • Synthesis of Luminescent Helicenes : The compound is used to synthesize highly luminescent helicenes, like orange luminescent helicene and highly luminescent hexahelicene (Dougherty et al., 2015).

  • Polyamidoimides Synthesis : It is synthesized and used as monomers in the synthesis of polyamidoimides (Nosova et al., 1987).

  • Protein Structure Determination : 5-Amino-2,4,6-tribromoisophthalic acid, a derivative, is used as a phasing tool for protein structure determination by MAD phasing (Beck et al., 2010).

  • Experimental Phasing of Macromolecules : I3C, a triiodophthalic acid, is noted for its improved binding capability, availability, and low toxicity, making it suitable for experimental phasing of macromolecules (Beck et al., 2008).

  • Catalysis in Organic Synthesis : 7-Aminonaphthalene-1,3-disulfonic acid-functionalized magnetic Fe3O4 nanoparticles efficiently catalyze the one-pot multi-component synthesis of substituted 3-pyrrolin-2-ones without using harmful organic reagents (Ghorbani‐Vaghei et al., 2017).

  • Biological and Therapeutic Uses : R, -diamino acids and their derivatives, including 3-Aminophthalic acid, have biological significance, therapeutic uses, and applications in various fields (Viso et al., 2011).

  • Formation of Linear and Cyclic Polyimides : Microwave-assisted synthesis of 3-aminophthalic anhydride leads to the formation of linear and cyclic polyimides consisting of amic acid and imide units (Theis & Ritter, 2012).

  • Chemiluminescence : The this compound anion is highly chemiluminescent in the typical hydrogen peroxide-cobalt (II) system, with similar peak wavelength and kinetic profile as luminol (Huang et al., 2020).

  • Fluorescent Probes for Sensing : The diamino derivative of 5-(4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid is highly selective and ultrafast for sensing 2,4,6-trinitrophenol (TNP) in water (Das & Mandal, 2018).

Mechanism of Action

Target of Action

The primary target of 3-Aminophthalic acid is the cereblon (CRBN) E3 ubiquitin ligase . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound acts as a ligand for cereblon . It binds to the CRBN E3 ubiquitin ligase, enabling the development of a phthalic acid-based O’PROTAC (Proteolysis-Targeting Chimera) for the degradation of the ERG transcription factor . This interaction leads to changes in protein levels within the cell, specifically targeting the degradation of the ERG transcription factor .

Biochemical Pathways

The binding of this compound to cereblon triggers the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell. The ERG transcription factor, in particular, is targeted for degradation

Pharmacokinetics

Its ability to bind to cereblon and initiate protein degradation suggests it is absorbed and distributed within the cells effectively .

Result of Action

The primary result of this compound’s action is the degradation of the ERG transcription factor . This can lead to changes in gene expression and cellular function, given the role of the ERG transcription factor in regulating gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of iron in the hemoglobin in the blood can catalyze a reaction with this compound, resulting in 3-aminophthalate which gives out light by chemiluminescence . This property is used in forensics

Safety and Hazards

3-Aminophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

In a study, 3-aminophthalic acid was identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase and was used to develop a phthalic acid-based O’PROTAC for degradation of the ERG transcription factor . This phthalic acid-based O’PROTAC presented an efficacy in degrading ERG comparable to those displayed by pomalidomide-based ERG O’PROTACs . Moreover, phthalic acid—being more chemically stable and economical than classical immunomodulatory drugs (IMiDs)—represents, as a ligand, a new alternative for the development of PROTACs, especially O’PROTACs .

Biochemical Analysis

Biochemical Properties

3-Aminophthalic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase . The nature of these interactions is crucial in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been developed as a phthalic acid-based O’PROTAC for degradation of the ERG transcription factor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-aminophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQHUKCXBXUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063879
Record name 3-Aminophthalic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-20-8
Record name 3-Aminophthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 3-amino-
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Synthesis routes and methods I

Procedure details

10% Pd/C (2.5 g), 3-nitrophthalic acid (75.0 g, 355 mmol) and ethanol (1.5 L) were charged to a 2.5 L Parr hydrogenator, under a nitrogen atmosphere. Hydrogen was charged to the reaction vessel for up to 55 psi. The mixture was shaken for 13 hours, maintaining hydrogen pressure between 50 and 55 psi. Hydrogen was released and the mixture was purged with nitrogen 3 times. The suspension was filtered through a celite bed and rinsed with methanol. The filtrate was concentrated in vacuo. The resulting solid was reslurried in ether and isolated by vacuum filtration. The solid was dried in vacua to a constant weight, affording 54 g (84% yield) of 3-aminopthalic acid as a yellow product. 1H-NMR (DMSO-d6) δ: 3.17 (s, 2H), 6.67 (d, 1H), 6.82 (d, 1H), 7.17 (t, 1H), 8-10 (brs, 2H). 13C-NMR DMSO-d6)δ: 112.00, 115.32, 118.20, 131.28, 135.86, 148.82, 169.15, 170.09.
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Synthesis routes and methods II

Procedure details

After a mixture of 10% Pd/C (2.5 g), 3-nitrophthalic acid (75.0 g, 355 mmol) and ethanol (1.5 L) was charged to a 2.5 L Parr hydrogenator under nitrogen, hydrogen was charged to the reaction vessel for up to 55 psi (379 kPa). The mixture was shaken for 13 hours while the hydrogen pressure was maintained at between 50 psi (245 kPa) and 55 psi (379 kPa). Hydrogen was released and the mixture was purged with nitrogen 3 times. The suspension was filtered through a celite bed and rinsed with methanol. The filtrate was concentrated in vacuum to yield a solid. The solid was suspended in ether and isolated by vacuum filtration. The solid was dried in vacuum to a constant weight to afford 54 g (84% yield) of 3-aminopthalic acid as a yellow product. The product in DMSO-d6 was characterized by a 1H NMR spectrum showing the following chemical shifts (δ in ppm): 3.17 (s, 2H), 6.67 (d, 1H), 6.82 (d, 1H), 7.17 (t, 1H), 8-10 (brs, 2H). The product in DMSO-d6 was characterized by a 13C-NMR spectrum showing the following chemical shifts (δ in ppm): 112.00, 115.32, 118.20, 131.28, 135.86, 148.82, 169.15, 170.09.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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